molecular formula C15H10O B1597605 Anthracene-2-carbaldehyde CAS No. 2143-81-9

Anthracene-2-carbaldehyde

Cat. No.: B1597605
CAS No.: 2143-81-9
M. Wt: 206.24 g/mol
InChI Key: ASEMRXSTATUWKG-UHFFFAOYSA-N
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Description

Anthracene-2-carbaldehyde, also known as 2-anthracenecarbaldehyde, is an aromatic aldehyde derived from anthracene. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings.

Mechanism of Action

Target of Action

Anthracene-2-carbaldehyde, also known as 2-Anthracenecarbaldehyde , is a derivative of anthracene, a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings Anthracene derivatives are known to have significant biological activities against l1210 in vitro tumor cells . The planar, linear, three-ring system of the anthracene nucleus has potential for overlapping with the DNA base pairs .

Mode of Action

Anthracene derivatives are known to interact with dna base pairs . This interaction can lead to changes in the DNA structure, potentially affecting the function of the cells.

Biochemical Pathways

Anthracene and its derivatives, including this compound, are involved in various biochemical pathways. For instance, anthracene is known to be biodegraded by both Gram-negative and Gram-positive bacteria . The metabolites resulting from anthracene biodegradation suggest that more than one biodegradation pathway is followed .

Pharmacokinetics

Anthracene derivatives are known for their high thermal stability , which could potentially influence their bioavailability and pharmacokinetic properties.

Result of Action

Anthracene derivatives are known to exhibit fluorescence properties , which can be used to monitor ligand binding to DNA by spectroscopic methods .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the terminal substitutions on the anthracene nucleus can affect the compound’s optical properties . Furthermore, the degree of conjugation can influence the HOMO-LUMO energy gaps , potentially affecting the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anthracene-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where anthracene is treated with N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the 2-position . Another method includes the Friedel-Crafts acylation of anthracene with formyl chloride in the presence of a Lewis acid catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Vilsmeier-Haack reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the selective formylation of anthracene at the 2-position .

Chemical Reactions Analysis

Types of Reactions: Anthracene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Anthracene-2-carbaldehyde is unique due to its specific position of the formyl group, which influences its reactivity and interaction with other molecules. This positional isomerism allows for distinct chemical behavior compared to other anthracene derivatives .

Properties

IUPAC Name

anthracene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O/c16-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEMRXSTATUWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364839
Record name 2-anthracenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2143-81-9
Record name 2-anthracenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Anthracenylmethanol (46A, 1.0 g, 0.0048 mol) in CH2Cl2 (700 mL) was treated with pyridinium chlorochromate (PCC) (Aldrich, 21.56 g, 0.1 mol) and heated for 4 h. The reaction was cooled and filtered through a plug of SiO2 (500 g) using CH2Cl2 as the eluting solvent. After removal of the solvent the crude material was chromatographed on SiO2 with PhCH3 as the eluting solvent to afford 0.5 g (51%) of 2-anthracenecarbaldehyde mp 201°-202.5° (lit mp 202°-203°, P. H. Gore, J. Chem. Soc. 1616 (1959)), (C, H).
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1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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